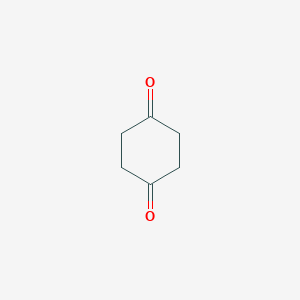

1,4-Cyclohexanedione

描述

Structure

3D Structure

属性

IUPAC Name |

cyclohexane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-5-1-2-6(8)4-3-5/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZFGQYXRKMVFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060929 | |

| Record name | 1,4-Cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow crystalline solid; [Aldrich MSDS] | |

| Record name | 1,4-Cyclohexanedione | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9745 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

637-88-7 | |

| Record name | 1,4-Cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=637-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Cyclohexanedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanedione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexanedione | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-CYCLOHEXANEDIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJS27Z99AM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1,4-Cyclohexanedione from Diethyl Succinate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Cyclohexanedione is a valuable bifunctional building block in organic synthesis, finding application in the construction of various complex molecules and pharmacologically active compounds. This technical guide provides an in-depth overview of its synthesis commencing from diethyl succinate (B1194679). The primary route detailed involves a two-step sequence: the Dieckmann condensation of diethyl succinate to yield a cyclic β-keto ester intermediate, followed by its hydrolysis and decarboxylation. An alternative approach, the Acyloin condensation, is also discussed. This document furnishes detailed experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding and practical implementation of these synthetic strategies.

Introduction

The synthesis of cyclic ketones is a cornerstone of organic chemistry, providing key intermediates for the elaboration of more complex molecular architectures. Among these, this compound stands out as a versatile precursor due to its symmetrical nature and the presence of two reactive carbonyl functionalities. Its utility is demonstrated in the synthesis of compounds such as Ramatroban, Ciclindole, and Frovatriptan.[1] This guide focuses on the practical synthesis of this compound from the readily available starting material, diethyl succinate.

Primary Synthetic Route: Dieckmann Condensation and Subsequent Hydrolysis/Decarboxylation

The most established and widely reported method for the preparation of this compound from diethyl succinate proceeds in two distinct stages:

-

Dieckmann Condensation: An intramolecular Claisen condensation of diethyl succinate to form 2,5-dicarbethoxy-1,4-cyclohexanedione (also known as diethyl succinylsuccinate).[1][2][3][4][5] This reaction is base-catalyzed, typically employing sodium ethoxide.[2][3][4]

-

Hydrolysis and Decarboxylation: The resulting cyclic β-keto ester is then subjected to hydrolysis and decarboxylation to afford the target this compound.[1][2][3]

Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data

| Step | Reactants | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1. Dieckmann Condensation | Diethyl Succinate, Sodium | Sodium Ethoxide | Absolute Ethanol (B145695) | Reflux | 24 | 64-68 | [2][4] |

| 2. Hydrolysis & Decarboxylation | 2,5-Dicarbethoxy-1,4-cyclohexanedione, Water | - | Water | 185-195 | 0.17-0.25 | 81-89 | [2][4] |

Experimental Protocols

Step 1: Synthesis of 2,5-Dicarbethoxy-1,4-cyclohexanedione [2][4]

-

Preparation of Sodium Ethoxide: In a 3-liter, three-necked, round-bottomed flask equipped with a reflux condenser and drying tube, add 92 g (4 g atoms) of sodium in small pieces to 900 ml of absolute ethanol. Heat the mixture to reflux for 3-4 hours to ensure complete reaction.

-

Dieckmann Condensation: To the hot sodium ethoxide solution, add 348.4 g (2 moles) of diethyl succinate in one portion. An exothermic reaction will occur, and a precipitate will form. Heat the mixture under reflux for 24 hours.

-

Work-up: After 24 hours, remove the ethanol under reduced pressure. To the warm residue, add 2 liters of 2N sulfuric acid and stir vigorously for 3-4 hours to neutralize the mixture and dissolve the sodium salt.

-

Isolation and Purification: Collect the solid product by suction filtration and wash it several times with water. The air-dried product is then recrystallized from hot ethyl acetate (B1210297) to yield 165-175 g (64-68%) of 2,5-dicarbethoxy-1,4-cyclohexanedione as cream to pink-cream colored crystals.

Step 2: Synthesis of this compound [2][4]

-

Hydrolysis and Decarboxylation: Place 170 g (0.66 mole) of purified 2,5-dicarbethoxy-1,4-cyclohexanedione and 170 ml of water in a glass liner of a steel pressure vessel.

-

Heating: Seal the vessel and heat it rapidly to 185–195 °C. Maintain this temperature for 10–15 minutes.

-

Cooling and Work-up: Immediately cool the reaction vessel in an ice-water bath to room temperature. Carefully release the pressure.

-

Isolation and Purification: Transfer the resulting liquid to a distillation flask. Remove the water and ethanol under reduced pressure. The crude this compound is then distilled under vacuum (b.p. 130–133 °C at 20 mmHg) to yield 60–66 g (81–89%) of a white to pale-yellow solid. Further recrystallization from carbon tetrachloride can be performed if necessary.

Alternative Synthetic Route: Acyloin Condensation

An alternative approach to the synthesis of cyclic ketones from diesters is the Acyloin condensation. This reductive coupling of two esters is achieved using metallic sodium in an aprotic solvent.[6][7] The intramolecular Acyloin condensation of diethyl succinate can also lead to a precursor of this compound.

Reaction Pathway and Challenges

The direct Acyloin condensation of diethyl succinate would yield 2-hydroxycyclobutanone. This reaction can be low-yielding due to competing side reactions such as the Dieckmann condensation, which is promoted by the alkoxide base formed in situ.[8]

To circumvent this, a modified procedure involving a trapping agent is often employed. Chlorotrimethylsilane (B32843) (TMSCl) is used to trap the intermediate enediolate as a bis-silyl ether, which can then be hydrolyzed to the acyloin, often resulting in improved yields.[6][7][8]

Caption: Acyloin condensation of diethyl succinate with a trapping agent.

Experimental Protocol Outline (Rühlmann's Technique)

While not leading directly to this compound, this method is relevant for the synthesis of related cyclic structures and highlights an important alternative to the Dieckmann condensation.

-

Reaction Setup: A flask is charged with dry toluene and freshly cut sodium. The solvent is brought to reflux, and the sodium is dispersed by high-speed stirring.

-

Addition of Reactants: A mixture of diethyl succinate and chlorotrimethylsilane in toluene is added dropwise to the sodium dispersion.

-

Work-up: After the reaction is complete, the mixture is cooled, and excess sodium is destroyed. The silylated product is isolated and can be hydrolyzed to the corresponding α-hydroxyketone.

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from diethyl succinate is a robust and well-documented process. The Dieckmann condensation followed by hydrolysis and decarboxylation offers a reliable and high-yielding route, making it the preferred method for many applications. The Acyloin condensation presents an alternative for the formation of cyclic α-hydroxyketones from diesters, with modern variations improving its efficiency. The detailed protocols and data presented in this guide are intended to provide researchers and professionals in drug development with the necessary information to successfully synthesize this important chemical intermediate.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of this compound - Chempedia - LookChem [lookchem.com]

- 5. 1,4-Cyclohexanedicarboxylic acid, 2,5-dioxo-, 1,4-diethyl ester | C12H16O6 | CID 95310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acyloin condensation - Wikipedia [en.wikipedia.org]

- 7. Acyloin Condensation [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

1,4-Cyclohexanedione: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, structure, synthesis, and applications of 1,4-Cyclohexanedione, a pivotal building block in modern organic and medicinal chemistry.

Introduction

This compound (CHD) is a symmetrical organic compound featuring a six-membered carbon ring with two ketone functional groups at positions 1 and 4.[1][2] This white to off-white crystalline solid serves as a fundamental intermediate in a multitude of synthetic applications, ranging from the development of novel pharmaceuticals and agrochemicals to the creation of advanced polymers and conducting materials.[2][3][4][5] Its unique structural and reactive properties make it an invaluable tool for chemists and drug development professionals seeking to construct complex molecular architectures.[1][3] This guide provides a detailed overview of the chemical properties, structure, synthesis, and key reactions of this compound, with a focus on its applications in pharmaceutical research.

Chemical Structure and Identification

The molecular structure of this compound is characterized by a cyclohexane (B81311) ring where two methylene (B1212753) groups have been replaced by carbonyl groups. This symmetrical arrangement imparts specific reactivity and physical properties to the molecule.[1]

| Identifier | Value |

| IUPAC Name | cyclohexane-1,4-dione[6][7] |

| CAS Number | 637-88-7[6] |

| Molecular Formula | C₆H₈O₂[2][6][7][8] |

| SMILES | C1CC(=O)CCC1=O[6][7] |

| InChI | InChI=1S/C6H8O2/c7-5-1-2-6(8)4-3-5/h1-4H2[6][7] |

| InChIKey | DCZFGQYXRKMVFG-UHFFFAOYSA-N[6][7] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molar Mass | 112.13 g·mol⁻¹ | [6][7][8] |

| Appearance | White to tan or yellow crystalline solid/powder | [2][6] |

| Melting Point | 77 to 78.5 °C | [6] |

| Boiling Point | 130 to 133 °C (at 20 mmHg) | [6] |

| Solubility | Very soluble in water; Soluble in ethanol (B145695) and methanol; Insoluble in diethyl ether. | [6] |

| Flash Point | 132 °C | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key data from various spectroscopic techniques are available through public databases.

-

¹H NMR: Spectra available in databases like SpectraBase and ChemicalBook.[9][10]

-

¹³C NMR: Spectral data can be found in chemical databases.[7]

-

Mass Spectrometry (MS): Electron ionization mass spectra are available from the NIST WebBook.[7][11]

-

Infrared (IR) Spectroscopy: Gas-phase IR spectra are accessible through the NIST Chemistry WebBook.[12]

Synthesis of this compound

This compound is primarily synthesized via a two-step process starting from the self-condensation of diethyl succinate (B1194679), followed by hydrolysis and decarboxylation of the resulting intermediate.[6][8][13]

Experimental Protocol: Synthesis from Diethyl Succinate

This procedure involves two main stages: the preparation of 2,5-dicarbethoxy-1,4-cyclohexanedione and its subsequent conversion to this compound.[13][14]

Part A: Synthesis of 2,5-Dicarbethoxy-1,4-cyclohexanedione

-

Preparation of Sodium Ethoxide: In a 3-liter, three-necked, round-bottomed flask equipped with a reflux condenser, add 900 mL of absolute ethanol. Gradually add 92 g (4 g atoms) of sodium in small pieces. Once the addition is complete, heat the mixture to reflux for 3-4 hours to ensure the complete reaction of sodium.

-

Condensation Reaction: To the hot sodium ethoxide solution, add 348.4 g (2 moles) of diethyl succinate in one portion. An exothermic reaction will occur, and a thick pink precipitate will form almost immediately. Heat the mixture under reflux for 24 hours.

-

Isolation of Intermediate: After 24 hours, remove the ethanol under reduced pressure on a steam bath. Add 2 L of a 2N sulfuric acid solution to the warm residue and stir vigorously for 3-4 hours.

-

Purification: Collect the solid product by suction filtration and wash it several times with water. The air-dried product is a pale-buff powder. Recrystallize the crude product from hot ethyl acetate (B1210297) to yield cream to pink-cream colored crystals of 2,5-dicarbethoxy-1,4-cyclohexanedione.

Part B: Synthesis of this compound

-

Hydrolysis and Decarboxylation: Place 170 g (0.66 mole) of purified 2,5-dicarbethoxy-1,4-cyclohexanedione and 170 mL of water into a glass liner of a steel pressure vessel. Heat the vessel to 200°C for 3-4 hours.

-

Work-up: Cool the reaction mixture and filter to remove any solid residue. Saturate the filtrate with sodium chloride and extract with four 100 mL portions of chloroform (B151607).

-

Distillation: Dry the combined chloroform extracts over anhydrous magnesium sulfate. Remove the chloroform by distillation. Distill the residue under reduced pressure. The fraction boiling at 130–133 °C (20 mm) is this compound. The product solidifies upon cooling.

-

Recrystallization: The product can be further purified by recrystallization from carbon tetrachloride to yield white plates.[13]

Chemical Reactivity and Applications

This compound's two ketone groups provide multiple sites for chemical transformations, making it a versatile building block in organic synthesis.[1]

Key Reactions

-

Reduction: Like other ketones, this compound can be reduced by common reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride to yield the corresponding diols.[1] Asymmetric hydrogenation can produce chiral diol derivatives, which are valuable in pharmaceutical and materials chemistry.[1]

-

Aldol (B89426) Condensation: Under basic conditions, it undergoes aldol condensation reactions with aldehydes to form unsaturated cyclohexanone (B45756) derivatives.[1] These products often possess large conjugated systems, making them useful in materials science.[1]

-

Ketalization: One of the carbonyl groups can be selectively protected, for instance, with ethylene (B1197577) glycol, to form this compound monoethylene glycol ketal.[6] This protected intermediate is a crucial precursor in the synthesis of several pharmaceuticals.[6]

-

Oxidation: Oxidation of this compound with acidic bromate (B103136) can lead to the formation of 1,4-dihydroxybenzene (hydroquinone), which can be further oxidized and brominated to yield 1,4-benzoquinone (B44022) and bromo-organic compounds.[15]

Applications in Drug Development

This compound is a cornerstone intermediate in the synthesis of a wide range of biologically active molecules and Active Pharmaceutical Ingredients (APIs).[3][4] Its protected monoketal form is particularly useful and has been employed in the synthesis of drugs such as:

-

Ramatroban: A thromboxane (B8750289) A2 receptor antagonist.[6]

-

Frovatriptan: A triptan-class drug used for the treatment of migraine headaches.[5][6]

-

Epibatidine: A potent analgesic compound.[6]

-

Quinelorane: A dopamine (B1211576) D2 receptor agonist.[6]

Furthermore, the core structure of this compound is a precursor to quinone structures, which are found in several classes of drugs, including anticancer agents.[4] Its derivatives have also been investigated for their potential as anti-prostate cancer agents and Pim-1 kinase inhibitors.[16]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling to minimize exposure.

-

Hazards: It can cause skin and serious eye irritation, and may cause respiratory irritation.[6][17]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and protective clothing, should be worn when handling this compound.[17][18] In case of dust generation, a NIOSH-approved respirator is necessary.[18]

-

Handling: Use with adequate ventilation and avoid generating dust. Wash hands thoroughly after handling.[17][18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[18][19]

In case of accidental exposure, refer to the Safety Data Sheet (SDS) for detailed first-aid measures.[18][19]

Conclusion

This compound is a highly versatile and valuable chemical intermediate with a well-established role in organic synthesis. Its symmetric structure and the reactivity of its dual ketone functionalities allow for a wide range of chemical transformations. For researchers, scientists, and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of novel pharmaceuticals and advanced materials. The continued exploration of new synthetic routes and applications for this compound will undoubtedly contribute to further advancements in chemistry and medicine.

References

- 1. Page loading... [guidechem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound Manufacturer, Supplier, Exporter [somu-group.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | C6H8O2 | CID 12511 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. This compound (637-88-7) 1H NMR spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound [webbook.nist.gov]

- 12. This compound [webbook.nist.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Synthesis of this compound - Chempedia - LookChem [lookchem.com]

- 15. This compound 98 637-88-7 [sigmaaldrich.com]

- 16. New Approaches for the Uses of Cyclohexan-1,4-dione for the Synthesis of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-b]pyridine Derivatives used as Potential Anti-prostate Cancer Agents and Pim-1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. This compound(637-88-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 19. This compound - Safety Data Sheet [chemicalbook.com]

Early Discovery and Synthesis of 1,4-Cyclohexanedione: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the early discovery and synthesis of 1,4-cyclohexanedione, a pivotal intermediate in organic chemistry. Its versatile structure makes it a valuable building block in the synthesis of a wide range of biologically active molecules and complex chemical scaffolds.[1][2] This document details the historical synthesis methodologies, presents quantitative data in a structured format, and offers comprehensive experimental protocols for key reactions.

Early Synthesis: The Dieckmann Condensation Approach

The development of synthetic routes to this compound is closely tied to the advancements in organic synthesis in the early 20th century.[3] A foundational and widely recognized method involves the intramolecular condensation of diesters, known as the Dieckmann condensation, followed by hydrolysis and decarboxylation.[4][5][6][7] Specifically, the self-condensation of diethyl succinate (B1194679) using a sodium or sodium ethoxide catalyst has been a cornerstone in the preparation of a key intermediate, 2,5-dicarbethoxy-1,4-cyclohexanedione.[8][9]

The overall synthesis pathway can be visualized as a two-step process:

The following tables summarize the key quantitative data associated with the synthesis of 2,5-dicarbethoxy-1,4-cyclohexanedione and its subsequent conversion to this compound.

Table 1: Synthesis of 2,5-Dicarbethoxy-1,4-cyclohexanedione

| Parameter | Value | Reference |

| Starting Material | Diethyl succinate | [8][10] |

| Reagents | Sodium, Absolute ethanol (B145695) | [8][10] |

| Molar Ratio (Na:Diethyl Succinate) | 2:1 | [8][10] |

| Reaction Time | 24 hours (reflux) | [8][10] |

| Product Melting Point | 126.5–128.5 °C | [8][10] |

| Yield | 64–68% | [8][10] |

Table 2: Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 2,5-Dicarbethoxy-1,4-cyclohexanedione | [8][10] |

| Reagent | Water | [8][10] |

| Reaction Temperature | 185–195 °C | [8][10] |

| Reaction Time | 10–15 minutes | [8][10] |

| Product Boiling Point | 130–133 °C (at 20 mm Hg) | [8] |

| Product Melting Point | 77–79 °C | [8] |

| Yield | 81–89% | [8] |

The following protocols are based on the well-established procedures found in Organic Syntheses.[8][10]

Protocol 1: Synthesis of 2,5-Dicarbethoxy-1,4-cyclohexanedione

Methodology:

-

A solution of sodium ethoxide is prepared by adding 92 g of sodium in small pieces to 900 ml of absolute ethanol in a 3-liter, three-necked, round-bottomed flask equipped with a reflux condenser. The mixture is heated under reflux for 3-4 hours to complete the reaction.[8][10]

-

To the hot sodium ethoxide solution, 348.4 g of diethyl succinate is added in one portion. An exothermic reaction occurs, and a thick pink precipitate forms almost immediately.[8][10]

-

After the reflux period, the ethanol is removed under reduced pressure on a steam bath.[8][10]

-

A 2N sulfuric acid solution (2 liters) is added to the warm residue, and the mixture is stirred vigorously for 3-4 hours to neutralize the sodium salt.[8][10]

-

The solid product is collected by suction filtration and washed several times with water.[8][10]

-

The air-dried product is then recrystallized from 1.5 liters of hot ethyl acetate to yield cream to pink-cream colored crystals of 2,5-dicarbethoxy-1,4-cyclohexanedione.[8][10]

Protocol 2: Synthesis of this compound

Methodology:

-

In a glass liner of a 1.5-liter steel pressure vessel, 170 g of purified 2,5-dicarbethoxy-1,4-cyclohexanedione and 170 ml of water are placed.[8][10]

-

The vessel is sealed and heated as rapidly as possible to a temperature of 185–195 °C and maintained at this temperature for 10–15 minutes.[8][10]

-

The reaction vessel is immediately removed from the heat source and cooled to room temperature in a large tub of ice water.[8][10]

-

The resulting liquid is transferred to a distillation flask, and the majority of the water and ethanol is removed under reduced pressure using a rotary evaporator.[10]

-

The this compound is then distilled at a boiling point of 130–133 °C under a reduced pressure of 20 mm Hg. The product solidifies upon cooling.[8]

Alternative Synthesis Routes

While the Dieckmann condensation has been a historically significant route, other methods for the synthesis of this compound have also been developed. One notable alternative involves the hydrogenation of hydroquinone (B1673460) to 1,4-cyclohexanediol, followed by oxidation to the desired diketone.[11][12] This method is often considered more environmentally friendly as it can avoid the use of expensive and hazardous reagents.[11]

The general pathway for this alternative synthesis is as follows:

This guide provides a foundational understanding of the early and significant synthetic methodologies for this compound. The detailed protocols and data are intended to be a valuable resource for researchers in their synthetic endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. organicreactions.org [organicreactions.org]

- 5. Dieckmann Condensation [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Synthesis of this compound - Chempedia - LookChem [lookchem.com]

- 11. CN100486950C - Process of synthesizing 1,4-cyclohexyl dione - Google Patents [patents.google.com]

- 12. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Isomers of Cyclohexanedione and Their Relative Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of cyclohexanedione, focusing on their relative stability, structural features, and the experimental and computational methodologies used for their characterization.

Introduction to Cyclohexanedione Isomers

Cyclohexanedione (C₆H₈O₂) represents a class of cyclic diketones with three constitutional isomers, distinguished by the relative positions of the two carbonyl groups on the cyclohexane (B81311) ring. These isomers are 1,2-cyclohexanedione, 1,3-cyclohexanedione (B196179), and 1,4-cyclohexanedione.[1][2] Their structural differences give rise to distinct chemical and physical properties, including variations in their thermodynamic stability. Understanding the relative stability of these isomers is crucial for their application in organic synthesis, materials science, and as building blocks in the development of pharmaceutical agents.

The stability of cyclohexanedione isomers is primarily influenced by two key structural phenomena: keto-enol tautomerism and conformational isomerism. The interplay of these factors determines the predominant form of each isomer under various conditions.

Relative Stability of Cyclohexanedione Isomers

The stability of 1,2- and 1,3-cyclohexanedione is significantly influenced by the ability to form a stable enol tautomer, while the stability of this compound is primarily determined by its ring conformation.

Data Presentation:

| Isomer | Most Stable Form | Key Stability Factor | Quantitative Data | Source(s) |

| 1,2-Cyclohexanedione | Enol tautomer | Intramolecular H-bonding & Conjugation | Enol is ~1 kcal/mol more stable than the diketo form. | [1] |

| 1,3-Cyclohexanedione | Enol tautomer | Extended Conjugation & H-bonding | Exists predominantly as the enol tautomer in solution. Conformational inversion energy (chair-chair) is 1.87 kcal/mol. | [2][3][4] |

| This compound | Chair conformation (diketo) | Avoidance of steric strain | Chair form is more stable than twist or boat forms. | [5] |

In-depth Analysis of Isomer Stability

1,2-Cyclohexanedione: The Dominance of the Enol Form

1,2-Cyclohexanedione predominantly exists as its enol tautomer, 2-hydroxy-2-cyclohexen-1-one.[1] This preference is a result of the stabilization gained through the formation of an intramolecular hydrogen bond between the hydroxyl group of the enol and the adjacent carbonyl group. This arrangement creates a stable six-membered ring-like structure. Furthermore, the enol form benefits from conjugation between the carbon-carbon double bond and the remaining carbonyl group, which delocalizes electron density and lowers the overall energy of the molecule. Computational studies have quantified this stability, indicating that the enol tautomer is approximately 1 kcal/mol more stable than the diketo form.[1]

1,3-Cyclohexanedione: Enolization and Conformational Dynamics

Similar to the 1,2-isomer, 1,3-cyclohexanedione also favors the enol form in solution.[2] The enolization of 1,3-cyclohexanedione leads to a conjugated system that includes the carbon-carbon double bond and both carbonyl groups (or one carbonyl and one enolate in the deprotonated form), resulting in significant resonance stabilization. In its diketo form, 1,3-cyclohexanedione undergoes chair-chair interconversion with a conformational inversion energy of 1.87 kcal/mol, as determined by computational studies.[3][4] This energy barrier is a measure of the rigidity of the cyclohexane ring in this isomer.

This compound: Conformational Stability

Unlike its 1,2- and 1,3-counterparts, this compound does not have α-hydrogens that can readily participate in enolization to create a conjugated system. Therefore, its stability is primarily dictated by the conformation of the cyclohexane ring. The diketo form is the only significant tautomer. The chair conformation is the most stable arrangement for this compound, as it minimizes both angle strain and torsional strain by keeping the substituents in pseudo-equatorial and pseudo-axial positions.[5] Other conformations, such as the twist-boat, are higher in energy. Experimental data from electron diffraction studies on this compound in the vapor phase indicate the presence of a mixture of the more stable chair form and a less stable twisted boat form.[5]

Experimental and Computational Protocols

The determination of the relative stability of cyclohexanedione isomers relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

-

Calorimetry : Bomb calorimetry can be used to determine the standard enthalpy of combustion for each isomer. From this, the standard enthalpy of formation (ΔHf°) can be calculated, providing a direct measure of thermodynamic stability.

-

Spectroscopy :

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can be used to determine the equilibrium constant between tautomers (keto vs. enol) in different solvents. The relative integrals of the peaks corresponding to each tautomer allow for the calculation of the Gibbs free energy difference (ΔG°) between them.

-

Infrared (IR) and Raman Spectroscopy : These techniques are used to identify the functional groups present in the dominant form of each isomer. For example, the presence of a broad O-H stretch and a conjugated C=O stretch in the IR spectrum would confirm the predominance of the enol tautomer.

-

-

Gas-Phase Electron Diffraction : This technique provides information about the molecular structure and conformational preferences of molecules in the gas phase, which is particularly useful for studying the conformational isomers of this compound.

Computational Protocols

-

Density Functional Theory (DFT) : DFT is a widely used computational method to calculate the electronic structure and energies of molecules. By optimizing the geometries of different isomers, tautomers, and conformers, their relative energies (and thus stabilities) can be determined. Functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) are commonly employed.

-

Ab Initio Methods (e.g., Møller-Plesset perturbation theory - MP2) : These are highly accurate quantum mechanical methods that can be used to calculate the energies of different molecular states. They are computationally more expensive than DFT but can provide benchmark-quality data on relative stabilities.

Visualization of Key Concepts

Keto-Enol Tautomerism of Cyclohexanedione Isomers

The following diagrams illustrate the equilibrium between the diketo and the more stable enol forms for 1,2- and 1,3-cyclohexanedione.

Caption: Keto-enol tautomerism in 1,2- and 1,3-cyclohexanedione.

Conformational Isomerism of this compound

This diagram shows the equilibrium between the more stable chair conformation and the less stable twist-boat conformation of this compound.

Caption: Conformational equilibrium in this compound.

Conclusion

The relative stability of cyclohexanedione isomers is a complex interplay of electronic and steric factors. For 1,2- and 1,3-cyclohexanedione, the ability to form a highly stabilized enol tautomer through intramolecular hydrogen bonding and/or extended conjugation is the predominant factor determining their preferred structure. In contrast, the stability of this compound is governed by conformational effects, with the chair conformation being the most stable. While a definitive quantitative ranking of the thermodynamic stability of the three isomers requires further comparative studies, the principles outlined in this guide provide a solid framework for understanding and predicting their behavior in various chemical and biological systems. This knowledge is essential for researchers and professionals in drug development and materials science who utilize these versatile chemical entities.

References

An In-depth Technical Guide to the Keto-Enol Tautomerism of 1,4-Cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the keto-enol tautomerism in 1,4-cyclohexanedione. The content delves into the structural characteristics, equilibrium dynamics, and the spectroscopic landscape of its tautomeric forms. While the diketo form is thermodynamically favored, this guide also outlines the experimental protocols to probe the subtle equilibrium and characterize the elusive enol tautomer.

Core Concepts of Tautomerism in this compound

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or an aldehyde) and an "enol" form (an alcohol adjacent to a double bond). In the case of this compound, the equilibrium involves the interconversion between the diketo form and its corresponding enol and dienol forms.

For simple monoketones like cyclohexanone, the keto form is significantly more stable and predominates at equilibrium. This preference is attributed to the greater strength of the carbon-oxygen double bond (C=O) compared to a carbon-carbon double bond (C=C). In this compound, the absence of conjugation between the two carbonyl groups means that the diketo form is overwhelmingly favored under standard conditions. The enol content is consequently very low and often difficult to detect or quantify without specialized techniques or conditions designed to shift the equilibrium.

Factors that can influence the keto-enol equilibrium include:

-

Solvent Polarity: Polar solvents can stabilize the more polar tautomer.

-

Temperature: Changes in temperature can shift the equilibrium position based on the enthalpy change of the tautomerization.

-

pH: Both acid and base can catalyze the interconversion between the keto and enol forms.

Due to the pronounced stability of the diketo form of this compound, comprehensive quantitative thermodynamic data (Keq, ΔG, ΔH, ΔS) for its enolization is scarce in scientific literature.

Spectroscopic Characterization

The primary tautomer observed for this compound is the diketo form. The following table summarizes its characteristic spectroscopic data.

| Spectroscopic Data for this compound (Diketo Form) | |

| Technique | Observed Signals and Interpretation |

| ¹H NMR | A single peak is observed for the eight methylene (B1212753) protons, indicating their chemical equivalence due to the molecule's symmetry. The chemical shift is typically around 2.7 ppm.[1] |

| ¹³C NMR | Two distinct signals are generally observed. One corresponds to the carbonyl carbons (C=O) and appears significantly downfield (around 208 ppm). The other signal is from the methylene carbons (-CH₂-) and appears further upfield (around 37 ppm). |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the C=O stretching vibration in a cyclic ketone is observed in the region of 1710-1720 cm⁻¹. |

Note on the Enol Form: The enol form of this compound, if present, would exhibit characteristic spectroscopic signatures, including an O-H stretch in the IR spectrum, and signals for a vinylic proton and an enolic hydroxyl proton in the ¹H NMR spectrum. However, due to its low abundance, these signals are not typically observed under standard conditions.

Experimental Protocols

The following provides a detailed methodology for the determination of keto-enol equilibrium using Nuclear Magnetic Resonance (NMR) spectroscopy. This protocol is broadly applicable to β-dicarbonyl compounds and can be adapted for the study of this compound, particularly under conditions that may favor a higher enol concentration.[2][3][4][5]

Objective

To quantify the equilibrium constant (Keq) and determine the thermodynamic parameters (ΔG, ΔH, and ΔS) for the keto-enol tautomerism.

Materials and Instrumentation

-

This compound

-

Deuterated solvents of varying polarity (e.g., CDCl₃, DMSO-d₆, C₆D₆)

-

NMR tubes

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher) with variable temperature capabilities

Procedure

-

Sample Preparation: Prepare a series of solutions of this compound at a known concentration in different deuterated solvents.

-

NMR Data Acquisition:

-

Acquire a ¹H NMR spectrum for each sample at a constant, known temperature (e.g., 298 K).

-

For one or more samples, perform a variable temperature NMR study by acquiring spectra at a range of temperatures (e.g., from 273 K to 333 K), allowing the sample to equilibrate at each temperature before acquisition.

-

-

Data Processing and Analysis:

-

Process the NMR spectra, including phasing and baseline correction.

-

Integrate the signals corresponding to the protons of the keto and enol forms. For this compound, this would involve integrating the methylene protons of the keto form and any observable vinylic or hydroxyl protons of the enol form.

-

Calculate the percentage of the enol form using the following equation: %Enol = [Integral of Enol Proton(s) / (Integral of Keto Protons + Integral of Enol Proton(s))] * 100% (Note: The integrals must be normalized to the number of protons they represent).

-

Calculate the equilibrium constant (Keq) at each temperature: Keq = [%Enol] / [%Keto]

-

Calculate the Gibbs free energy change (ΔG°) at each temperature using the equation: ΔG° = -RT ln(Keq) where R is the gas constant and T is the temperature in Kelvin.

-

To determine the enthalpy (ΔH°) and entropy (ΔS°) of the tautomerization, construct a van't Hoff plot by plotting ln(Keq) versus 1/T. The slope of the resulting line is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R.[6]

-

Mechanistic Pathways and Experimental Workflow

The interconversion between the keto and enol forms of this compound is catalyzed by both acid and base. The following diagrams, generated using the DOT language, illustrate these mechanistic pathways and a general experimental workflow for their study.

Acid-Catalyzed Tautomerization

Caption: Acid-catalyzed keto-enol tautomerism of this compound.

Base-Catalyzed Tautomerization

Caption: Base-catalyzed keto-enol tautomerism of this compound.

Experimental Workflow for Tautomerism Study

Caption: General experimental workflow for studying keto-enol tautomerism.

References

Thermodynamic Properties of 1,4-Cyclohexanedione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Cyclohexanedione (CAS No. 637-88-7), a cyclic diketone, is a pivotal intermediate in organic synthesis, finding applications in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. Its symmetric structure, featuring two carbonyl groups at positions 1 and 4 of a cyclohexane (B81311) ring, dictates its chemical reactivity and physical properties. A thorough understanding of its thermodynamic characteristics is crucial for process optimization, reaction modeling, and ensuring safety in its handling and application. This technical guide provides a comprehensive overview of the key thermodynamic properties of this compound, detailed experimental methodologies for their determination, and a summary of relevant data.

Core Thermodynamic Data

The thermodynamic properties of this compound have been determined through various experimental and computational methods. The following tables summarize the key quantitative data available in the literature.

Table 1: Physical and Molar Properties

| Property | Value | Unit | Reference(s) |

| Molecular Formula | C₆H₈O₂ | - | [1] |

| Molar Mass | 112.13 | g·mol⁻¹ | [2] |

| Appearance | White to slightly yellow crystalline solid | - | |

| Melting Point | 77 - 78.5 | °C | [2] |

| Boiling Point | 130 - 133 (at 20 mmHg) | °C | [2] |

| Density | 1.127 | g·cm⁻³ |

Table 2: Enthalpic and Entropic Properties

| Property | Value | Unit | Reference(s) |

| Standard Molar Enthalpy of Formation (solid, ΔfH°solid) | -407.6 ± 1.0 | kJ·mol⁻¹ | [3] |

| Standard Molar Enthalpy of Combustion (solid, ΔcH°solid) | -3096.8 ± 0.6 | kJ·mol⁻¹ | [3] |

| Molar Heat of Vaporization (ΔvapH) | 46.3 | kJ·mol⁻¹ | |

| Standard Molar Enthalpy of Sublimation (ΔsubH°) | 75.0 ± 1.0 | kJ·mol⁻¹ | [3] |

| Molar Enthalpy of Fusion (ΔfusH) | 11.26 | kJ·mol⁻¹ | [3] |

| Molar Entropy of Fusion (ΔfusS) | 19.09 | J·mol⁻¹·K⁻¹ | [3] |

Table 3: Other Thermodynamic and Physical Properties

| Property | Value | Unit | Temperature (°C) | Reference(s) |

| Vapor Pressure | 0.081 | mmHg | 25 | |

| Constant Pressure Heat Capacity (solid, Cp,solid) | 161.4 | J·mol⁻¹·K⁻¹ | 26.85 | [3] |

Experimental Protocols

The determination of the thermodynamic properties of this compound relies on established experimental techniques. Below are detailed methodologies for key experiments.

Synthesis of this compound

This compound can be synthesized from the self-condensation of diethyl succinate (B1194679).[4]

Part A: Synthesis of 2,5-Dicarbethoxy-1,4-cyclohexanedione

-

Preparation of Sodium Ethoxide: In a 3-liter, three-necked, round-bottomed flask equipped with a reflux condenser, add 900 ml of absolute ethanol (B145695). Gradually add 92 g of sodium in small pieces. Heat the mixture under reflux for 3-4 hours to complete the reaction.

-

Condensation Reaction: To the hot sodium ethoxide solution, add 348.4 g of diethyl succinate in one portion. An exothermic reaction will occur. Heat the mixture under reflux for 24 hours. A precipitate will form almost immediately.

-

Isolation and Purification: After 24 hours, remove the ethanol under reduced pressure. To the warm residue, add 2 liters of 2N sulfuric acid and stir vigorously for 3-4 hours. Collect the solid product by suction filtration and wash it with water. The air-dried product is recrystallized from hot ethyl acetate (B1210297) to yield 2,5-dicarbethoxy-1,4-cyclohexanedione.

Part B: Hydrolysis and Decarboxylation to this compound

-

Hydrolysis: Place 170 g of purified 2,5-dicarbethoxy-1,4-cyclohexanedione and 170 ml of water in a glass liner of a steel pressure vessel. Seal the vessel and heat it to 185–195 °C for 10–15 minutes.

-

Workup and Distillation: Cool the reaction vessel in an ice-water bath and carefully release the pressure. Transfer the resulting liquid to a distillation flask. Remove most of the water and ethanol under reduced pressure.

-

Purification: Distill the residue under reduced pressure (130–133 °C at 20 mmHg) to obtain this compound, which solidifies upon cooling.[4] The product can be further purified by recrystallization from carbon tetrachloride.[4]

References

An In-depth Technical Guide on the Molecular Geometry and Bonding of 1,4-Cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Cyclohexanedione is a versatile building block in organic synthesis, utilized in the preparation of a variety of more complex molecules.[1] A thorough understanding of its three-dimensional structure and bonding is crucial for predicting its reactivity and designing novel synthetic pathways. This guide provides a comprehensive overview of the molecular geometry of this compound, drawing upon data from gas-phase electron diffraction, X-ray crystallography, and vibrational spectroscopy, supplemented by theoretical calculations. Detailed experimental protocols for these analytical techniques are also presented to aid in further research.

Introduction

This compound, with the chemical formula (CH₂)₄(CO)₂, is a cyclic diketone that has garnered significant attention due to its unique conformational properties.[1] Unlike cyclohexane, the presence of two sp²-hybridized carbonyl carbons introduces significant conformational strain, leading to a complex potential energy surface with multiple stable and transient conformations. The geometry of this molecule is of fundamental interest as it dictates its chemical and physical properties, including its reactivity in various synthetic transformations. This guide delves into the intricate details of its molecular structure, providing a robust resource for professionals in the fields of chemical research and drug development.

Conformational Analysis

The conformational landscape of this compound is primarily dominated by two key conformers: the chair and the twisted-boat forms. The relative populations of these conformers are dependent on the physical state of the molecule.

In the Gas Phase:

Gas-phase electron diffraction studies have revealed that at elevated temperatures (approximately 435 K), this compound exists as a mixture of a chair conformer with C₂h symmetry and a twisted-boat conformer.[2][3] The twisted-boat form, which possesses D₂ symmetry, undergoes a large-amplitude twisting motion known as pseudorotation, effectively reducing its symmetry to C₂.[2][3] Experimental data indicates that the twisted-boat conformer is the major component of this equilibrium, with the chair form constituting approximately 24(10)% of the mixture at 435 K.[2]

In the Solid State:

In the crystalline phase, X-ray diffraction studies have shown that this compound adopts a twisted-boat conformation with C₂ symmetry. This preference in the solid state is likely influenced by crystal packing forces that favor the more compact and polar twisted-boat structure.

Molecular Geometry and Bonding Parameters

The precise geometric parameters of the chair and twisted-boat conformers of this compound in the gas phase have been determined by electron diffraction. These experimental values, along with theoretical calculations, provide a detailed picture of the bonding within the molecule.

Table 1: Experimental and Theoretical Bond Lengths (Å) of this compound

| Bond | Twisted-Boat (Experimental, rg)[2][3] | Chair (Experimental, rg)[2] | Twisted-Boat (Theoretical, MP2/6-311G(d,p))[4] | Chair (Theoretical, MP2/6-311G(d,p))[4] |

| C=O | 1.211(3) | 1.233(6) | 1.220(2) | - |

| C1-C2 | 1.524(5) | 1.526(5) | 1.528(8) | - |

| C2-C3 | 1.533(11) | 1.539(11) | 1.535(17) | - |

| C-H (avg) | 1.115(11) | 1.124(11) | 1.116(5) | - |

Table 2: Experimental and Theoretical Bond Angles (°) of this compound

| Angle | Twisted-Boat (Experimental, ∠α)[2][3] | Chair (Experimental, ∠α)[2] | Twisted-Boat (Theoretical, MP2/6-311G(d,p))[4] | Chair (Theoretical, MP2/6-311G(d,p))[4] |

| ∠C6-C1-C2 | 116.3(8) | 115.7(8) | 117.9(10) | - |

| ∠C1-C2-C3 | 111.1(5) | 111.0(4) | 113.3(5) | - |

Table 3: Experimental and Theoretical Torsional Angles (°) of this compound

| Angle | Twisted-Boat (Theoretical, MP2/6-311G(d,p))[4] |

| τ(C6-C1-C2-C3) | 24.6(6) |

Experimental Protocols

A detailed understanding of the experimental methodologies is essential for the accurate interpretation of structural data and for the design of new experiments.

Synthesis and Purification of this compound

High-purity this compound is a prerequisite for reliable structural analysis. A common synthetic route involves the hydrolysis and decarboxylation of 2,5-dicarbethoxy-1,4-cyclohexanedione.

Procedure:

-

Hydrolysis and Decarboxylation: Purified 2,5-dicarbethoxy-1,4-cyclohexanedione is heated with water in a sealed pressure vessel to 185–195 °C for 10–15 minutes.

-

Workup: After cooling, the resulting liquid is transferred to a distillation flask. Water and ethanol (B145695) are removed under reduced pressure.

-

Distillation: this compound is then distilled under reduced pressure (b.p. 130–133 °C at 20 mmHg).

-

Recrystallization: The solidified product can be further purified by recrystallization from carbon tetrachloride to yield white plates with a melting point of 77–79 °C.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of volatile compounds.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber (typically 10⁻⁷ mbar) through a nozzle (e.g., 0.2 mm diameter). For this compound, the experiment is conducted at an elevated temperature (e.g., a nominal temperature of 435 K) to ensure sufficient vapor pressure.[2][3]

-

Electron Beam Interaction: A high-energy electron beam is directed at the effusing gas stream, leading to diffraction of the electrons.

-

Data Collection: The scattered electrons are detected on a photographic plate or a modern detector. The diffraction pattern consists of a series of concentric rings.

-

Data Analysis: The scattering intensity is measured as a function of the scattering angle. The experimental molecular scattering intensities are obtained by subtracting the atomic scattering and experimental background. This data is then used in a least-squares refinement process to determine the molecular geometry, including bond lengths, bond angles, and torsional angles. For molecules with multiple conformers, the analysis involves fitting the data to a model that includes the geometric parameters and relative abundances of each conformer.

Single-Crystal X-ray Diffraction

This technique provides the precise atomic arrangement in the solid state.

Methodology:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution or by slow cooling of a solution.

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is placed in a monochromatic X-ray beam and rotated. The diffracted X-rays are collected by a detector.

-

Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined by least-squares methods against the experimental data to obtain the final, precise atomic coordinates, bond lengths, and bond angles.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy provides information about the functional groups and the conformational state of the molecule.

Methodology:

-

Sample Preparation: For solid-phase analysis, a small amount of the powdered sample is used directly for Raman spectroscopy. For FTIR, the sample is typically prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

FTIR: The sample is irradiated with a broad range of infrared frequencies, and the absorbance is measured.

-

Raman: The sample is irradiated with a monochromatic laser beam, and the scattered light is collected and analyzed.

-

-

Spectral Analysis: The resulting spectra show bands corresponding to the vibrational modes of the molecule. The frequencies and intensities of these bands can be correlated with specific functional groups and can be used to distinguish between different conformers. For this compound, temperature-dependent studies of the vibrational spectra can provide information about the enthalpy difference between the chair and twisted-boat conformers.

Visualizations

The following diagrams illustrate key aspects of the molecular structure and conformational dynamics of this compound.

Caption: Conformational interconversion between the chair and twisted-boat forms.

Caption: Workflow for gas-phase electron diffraction analysis.

Conclusion

The molecular geometry and bonding of this compound are characterized by a delicate balance of steric and electronic effects, resulting in a dynamic conformational equilibrium in the gas phase between a chair and a twisted-boat conformer. In the solid state, the twisted-boat conformation is exclusively observed. The detailed structural parameters obtained from experimental techniques, supported by theoretical calculations, provide a solid foundation for understanding the reactivity and properties of this important synthetic intermediate. The experimental protocols outlined in this guide offer a practical resource for researchers seeking to further investigate the structural intricacies of this compound and related molecules.

References

Methodological & Application

Application Notes and Protocols: 1,4-Cyclohexanedione as a Versatile Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,4-cyclohexanedione as a pivotal starting material and intermediate in the synthesis of a diverse range of pharmaceuticals. Its symmetrical structure and reactive ketone functionalities make it an ideal scaffold for constructing complex molecular architectures, including spirocyclic and heterocyclic systems that are prevalent in modern drug discovery. This document outlines synthetic strategies for various therapeutic agents, provides detailed experimental protocols for key transformations, and illustrates relevant biological pathways.

Synthesis of Triptans for Migraine Therapy: The Frovatriptan Example

This compound is a key precursor in the synthesis of Frovatriptan, a selective serotonin (B10506) (5-HT1B/1D) receptor agonist used for the treatment of migraine headaches. The synthesis typically proceeds via the formation of this compound monoethylene glycol ketal, which serves to protect one of the ketone groups, allowing for selective reaction at the other.

Experimental Protocol: Preparation of this compound Monoethylene Glycol Ketal

This protocol describes the synthesis of a key intermediate for various pharmaceuticals, including Frovatriptan.

Materials:

-

This compound (1.0 eq)

-

Ethylene (B1197577) glycol (1.1 eq)

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, add this compound, ethylene glycol, a catalytic amount of p-toluenesulfonic acid, and toluene.

-

Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound monoethylene glycol ketal.

| Reactant | Molecular Weight ( g/mol ) | Equivalents | Purity (%) | Yield (%) |

| This compound | 112.13 | 1.0 | >98 | - |

| Ethylene glycol | 62.07 | 1.1 | >99 | - |

| Product | ||||

| This compound monoethylene glycol ketal | 156.18 | - | >95 | Typically >90 |

Table 1: Quantitative data for the synthesis of this compound monoethylene glycol ketal.

Synthetic Workflow for Frovatriptan

The following diagram illustrates a general synthetic pathway to Frovatriptan starting from this compound.

Construction of Heterocyclic Scaffolds for Kinase Inhibitors

This compound is a valuable starting material for the synthesis of various heterocyclic compounds, particularly substituted thiophenes, which are key components of many kinase inhibitors. The Gewald reaction is a powerful tool for this transformation.

Application: Synthesis of Pim-1 and c-Met Kinase Inhibitors

Derivatives of this compound are utilized in the synthesis of potent inhibitors of Pim-1 kinase and c-Met kinase, which are important targets in cancer therapy. The synthesis often involves a multi-component reaction to construct a substituted 2-aminothiophene core.[1]

Experimental Protocol: Gewald Synthesis of a 2-Aminothiophene Derivative

This protocol outlines a general procedure for the Gewald reaction using this compound.[1]

Materials:

-

This compound (1.0 eq)

-

Malononitrile (B47326) (1.0 eq)

-

Elemental sulfur (1.0 eq)

-

Morpholine (B109124) (catalytic amount)

Procedure:

-

In a round-bottom flask, dissolve this compound and malononitrile in ethanol.

-

Add a catalytic amount of morpholine and stir the mixture at room temperature for 30 minutes.

-

Add elemental sulfur to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature, and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield the 2-amino-4,5-dihydrobenzo[b]thiophen-6(7H)-one derivative.

| Reactant | Molecular Weight ( g/mol ) | Equivalents | Purity (%) | Yield (%) |

| This compound | 112.13 | 1.0 | >98 | - |

| Malononitrile | 66.06 | 1.0 | >99 | - |

| Sulfur | 32.07 | 1.0 | >99 | - |

| Product | ||||

| 2-amino-4,5-dihydrobenzo[b]thiophen-6(7H)-one derivative | Varies | - | >95 | Typically 70-85 |

Table 2: Quantitative data for a representative Gewald reaction.

Experimental Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates the workflow from this compound to potential kinase inhibitors.

Signaling Pathways Targeted by this compound Derivatives

COX-2 Signaling Pathway

Etoricoxib, a selective COX-2 inhibitor, can be synthesized from precursors derived from this compound. The COX-2 pathway is crucial in inflammation and pain.

Pim-1 Kinase Signaling Pathway

Pim-1 kinase is a proto-oncogene involved in cell survival and proliferation. Inhibitors derived from this compound can block this pathway.

References

Application Notes and Protocols: Aldol Condensation Reactions Involving 1,4-Cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Cyclohexanedione is a symmetric diketone that serves as a versatile and fundamental building block in organic synthesis. Its structure features two carbonyl groups at positions 1 and 4 of a cyclohexane (B81311) ring, providing multiple reactive sites for carbon-carbon bond formation.[1] Aldol (B89426) condensation reactions involving this compound are of particular importance, enabling the construction of complex molecular architectures, including unsaturated ketones, aromatic systems, and fused bicyclic scaffolds. These products are not only significant in materials science for creating large conjugated systems but also serve as crucial intermediates in the synthesis of biologically active compounds and pharmaceuticals.[1][2] This document provides detailed application notes and experimental protocols for key aldol condensation reactions of this compound.

Section 1: Intermolecular Aldol Condensation & Aromatization

A powerful application of this compound is its reaction with various aldehydes. Under basic conditions, this process can initiate a tandem sequence of an aldol condensation, isomerization, and subsequent aromatization to yield 2-substituted-1,4-benzenediol derivatives.[3] These phenolic compounds are valuable scaffolds in drug discovery, with demonstrated broad-spectrum antimicrobial activity against clinically relevant pathogens.[1][4]

Logical Workflow: Synthesis of Bioactive Benzenediols

Data Presentation: Antimicrobial Activity of 2-Substituted-1,4-Benzenediols

Several 2-substituted-1,4-benzenediol derivatives synthesized from this compound have demonstrated significant antimicrobial activity. The table below summarizes the Minimum Inhibitory Concentrations (MIC) for selected compounds against a panel of fungi and ESKAPE pathogens. Lower MIC values indicate higher potency.

| Compound ID | Substituent (from Aldehyde) | Organism | Strain Type | MIC (µg/mL) | Reference |

| 5 | Furan-2-yl | Candida krusei | Fungus (Resistant) | 25 | [1][4] |

| 5 | Furan-2-yl | Staphylococcus aureus | Bacteria (ESKAPE) | 64 | [1][4] |

| 6 | Thiophen-2-yl | Trichophyton mentagrophytes | Fungus (Dermatophyte) | 50 | [1][4] |

| 8 | 4-Nitrophenyl | Candida albicans | Fungus | 25 | [1][4] |

| 8 | 4-Nitrophenyl | Acinetobacter baumannii | Bacteria (ESKAPE) | 64 | [1][4] |

| 11 | 3,4-Dichlorophenyl | Candida parapsilosis | Fungus | 50 | [1][4] |

| 12 | 2,4-Dichlorophenyl | Enterococcus faecium | Bacteria (ESKAPE) | 128 | [1][4] |

Experimental Protocol 1: Green Synthesis of 2-Substituted-1,4-Benzenediols

This protocol describes an efficient and environmentally friendly synthesis of 2-substituted 1,4-benzenediols using a water/ethanol (B145695) solvent system.[3]

Materials:

-

This compound

-

Substituted aldehyde (e.g., Furan-2-carbaldehyde)

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

Deionized water

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), the desired aldehyde (1.1 eq), and potassium carbonate (2.0 eq).

-

Add a solvent mixture of ethanol and water (e.g., 1:1 v/v).

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid solution (e.g., 1M HCl).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the pure 2-substituted-1,4-benzenediol.

Section 2: Robinson Annulation (Michael Addition & Intramolecular Aldol)

The Robinson annulation is a powerful ring-forming reaction that proceeds in two distinct steps: a Michael addition followed by an intramolecular aldol condensation.[5][6][7] This sequence is fundamental to the synthesis of six-membered rings and fused bicyclic systems, which form the core of many steroids, terpenoids, and other bioactive natural products.[2][8] While the classic example, the Wieland-Miescher ketone synthesis, utilizes 2-methyl-1,3-cyclohexanedione, the principles are directly applicable to creating complex scaffolds from related diones.[2][8]

Reaction Pathway: The Robinson Annulation

Data Presentation: Wieland-Miescher Ketone Synthesis

The synthesis of the Wieland-Miescher ketone is a benchmark for the Robinson annulation, providing a key bicyclic intermediate for steroid synthesis.[8]

| Reactant 1 | Reactant 2 | Catalyst / Base | Solvent | Product | Yield (%) | Reference |

| 2-Methyl-1,3-cyclohexanedione | Methyl Vinyl Ketone | L-Proline (organocatalyst) | DMSO | (S)-Wieland-Miescher Ketone | 49 | [8] |

| 2-Methyl-1,3-cyclohexanedione | Methyl Vinyl Ketone | N-Tosyl-(Sa)-binam-L-prolinamide | Water / Ethanol | (S)-Wieland-Miescher Ketone | 83-85 | [3] |

Experimental Protocol 2: Synthesis of Wieland-Miescher Ketone Analog

This protocol is based on the highly efficient, scalable organocatalytic synthesis of the Wieland-Miescher ketone, which exemplifies the Robinson annulation process.[3]

Materials:

-

2-Methyl-1,3-cyclohexanedione

-

Methyl vinyl ketone (MVK)

-

Organocatalyst (e.g., L-Proline or a derivative)

-

Solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

-

Round-bottom flask with magnetic stirrer

Procedure:

-

Michael Addition: In a round-bottom flask, dissolve 2-methyl-1,3-cyclohexanedione (1.0 eq) in the chosen solvent. Add the organocatalyst (e.g., 1-10 mol%).

-

Cool the mixture in an ice bath and add methyl vinyl ketone (1.1-1.5 eq) dropwise over 30 minutes, maintaining the temperature below 10°C.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours, or until the Michael addition is complete (monitor by TLC or NMR). This first step forms the intermediate 1,5-diketone (triketone). For some procedures, this intermediate is isolated.[5]

-

Intramolecular Aldol Condensation: For a one-pot procedure, the reaction mixture containing the triketone is then heated (e.g., 60-80°C) to promote the intramolecular aldol condensation and dehydration.

-

If proceeding from an isolated triketone, dissolve it in a suitable solvent, add a base (e.g., potassium hydroxide), and heat to effect cyclization.

-

After the reaction is complete, cool the mixture and perform an aqueous workup. Neutralize any base, extract the product with an appropriate organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Dry the combined organic extracts, filter, and remove the solvent under reduced pressure.

-

Purify the crude product via column chromatography on silica (B1680970) gel to obtain the pure Wieland-Miescher ketone. The overall yield for optimized, multi-gram scale procedures can be high (83-85%).[3]

Conclusion

This compound is a powerful and versatile substrate for aldol condensation reactions. Through intermolecular condensation and aromatization, it provides a direct route to 2-substituted-1,4-benzenediols, a class of compounds with promising and tunable antimicrobial properties relevant to modern drug development challenges. Furthermore, its derivatives are key starting materials in the Robinson annulation, a cornerstone of synthetic chemistry that builds the fused bicyclic cores of numerous steroids and complex natural products. The protocols outlined here demonstrate the utility of this compound in creating molecular complexity for applications ranging from medicinal chemistry to total synthesis.

References

- 1. Design, synthesis, and evaluation of novel 2-substituted 1,4-benzenediol library as antimicrobial agents against clinically relevant pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wieland–Miescher ketone: a cornerstone in natural product synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Design, synthesis, and evaluation of novel 2-substituted 1,4-benzenediol library as antimicrobial agents against clinically relevant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jk-sci.com [jk-sci.com]

- 6. Robinson annulation - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Catalyic Reduction of 1,4-Cyclohexanedione to 1,4-Cyclohexanediol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic reduction of 1,4-cyclohexanedione to 1,4-cyclohexanediol (B33098) is a significant transformation in organic synthesis, yielding a versatile diol with cis and trans isomers. These isomers serve as crucial building blocks in the pharmaceutical and polymer industries.[1] The stereochemical outcome of the reduction is highly dependent on the choice of catalyst and reaction conditions, making the selection of an appropriate catalytic system critical for achieving the desired isomeric ratio and yield. This document provides detailed application notes, experimental protocols, and comparative data for the catalytic reduction of this compound using various common heterogeneous catalysts.

Data Presentation: Catalyst Performance in the Reduction of this compound

The following table summarizes the performance of different catalysts in the reduction of this compound to 1,4-cyclohexanediol, highlighting the conversion, yield, and stereoselectivity.

| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (MPa) | Time (h) | Conversion (%) | Yield of 1,4-cyclohexanediol (%) | cis:trans Ratio | Reference |

| Ru-Rh/AC | Hydroquinone (B1673460) | Isopropanol (B130326) | 80 | 1.0 | 1 | 100 | 95.5 | - | [2] |

| Raney® Ni | 2,6-dimethoxybenzoquinone | Isopropanol | 170 | - | 4 | - | 65.9 | 40:60 | [3] |

| Ni-Sr/γ-Al₂O₃ | Hydroquinone | - | 160 | 2.0 | - | 99.2 | >96.7 | 3:1 | [4] |

| Skeletal Nickel | Hydroquinone | Water | 150 | 4 | 4 | - | 53.1 | - | [5] |

Experimental Protocols

Protocol 1: Hydrogenation using Ruthenium-Rhodium on Activated Carbon (Ru-Rh/AC)

This protocol is adapted from a procedure for the hydrogenation of hydroquinone, a related substrate, and can be applied to this compound.[2]

Materials:

-

This compound

-

Ru-Rh/AC catalyst

-

Isopropanol (solvent)

-

Hydrogen gas (high purity)

-

High-pressure autoclave reactor with magnetic stirring

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a high-pressure autoclave, combine this compound and the Ru-Rh/AC catalyst. A typical catalyst loading is a molar ratio of metal to substrate of 0.005.[2]

-

Add isopropanol as the solvent.

-

Seal the reactor and purge with nitrogen gas to remove air, then purge with hydrogen gas.

-

Pressurize the reactor with hydrogen to 1.0 MPa.[2]

-

Heat the mixture to 80°C while stirring.[2]

-

Maintain these conditions for 1 hour, monitoring the reaction progress by techniques such as TLC or GC if possible.[2]

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the filter cake with a small amount of isopropanol.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude 1,4-cyclohexanediol.

-

Purify the product by recrystallization or column chromatography.

Protocol 2: Hydrogenation using Raney® Nickel